![molecular formula C23H20N4O2S B2642965 2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide CAS No. 1087807-14-4](/img/structure/B2642965.png)
2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with several functional groups. It contains an anilino group (a phenyl group attached to an amino group), a cyanomethyl group (a cyano group attached to a methyl group), a carboxamide group (a carboxylic acid group with an amide substitution), and a sulfanyl group (a sulfur atom bonded to a hydrogen atom). These functional groups suggest that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the anilino group could participate in electrophilic substitution reactions, the cyanomethyl group could undergo nucleophilic addition reactions, and the carboxamide group could be involved in hydrolysis reactions .Scientific Research Applications
Tautomerism and Structural Analysis
Studies have highlighted the significance of tautomeric equilibria in the behavior of related quinoline derivatives. For example, research on α (ψ)cyano-, carbethoxy-, and acylmethyl derivatives of quinoline has shown the existence of tautomeric equilibria influenced by solvent and the nature of the heterocycle, which is crucial for understanding the chemical behavior and applications of such compounds (Mondelli & Merlini, 1966).
Synthetic Applications
Innovative synthetic strategies have been developed to create quinoline derivatives efficiently. One notable method involves oxidative annulation using dimethyl sulfoxide (DMSO) and formamide, leading to the formation of 4-arylquinolines. This process demonstrates the potential of quinoline derivatives in facilitating complex chemical syntheses (Jadhav & Singh, 2017).
Catalytic and Reaction Mechanisms
Research has also focused on catalytic processes involving quinoline derivatives. For instance, the use of cyclopropanecarboxamides in Pd(II)-catalyzed reactions has been explored for constructing β-acyloxy carboxamide derivatives, shedding light on the versatility of quinoline compounds in catalysis (Gopalakrishnan et al., 2016).
Photophysical Properties
Photophysical studies on quinoline derivatives, such as the photochemistry of ciprofloxacin, a compound structurally related to the one , reveal intricate behaviors under light exposure. These findings contribute to a deeper understanding of the photostability and reactivity of quinoline-based compounds in various conditions (Mella, Fasani, & Albini, 2001).
properties
IUPAC Name |
2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c24-12-13-27(17-6-2-1-3-7-17)22(28)15-30-21-14-19(23(29)25-16-10-11-16)18-8-4-5-9-20(18)26-21/h1-9,14,16H,10-11,13,15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOMPRZPFPBCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)SCC(=O)N(CC#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2642883.png)

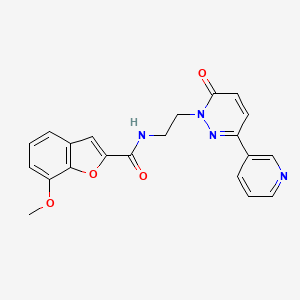
![5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2642887.png)
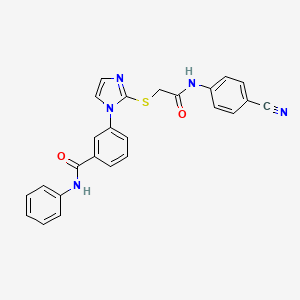
![2-((3-(4-fluoro-2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2642890.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2642891.png)
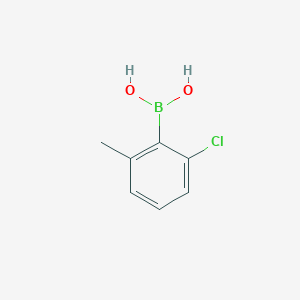

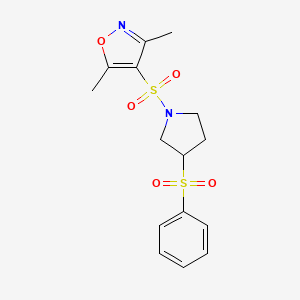
![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)
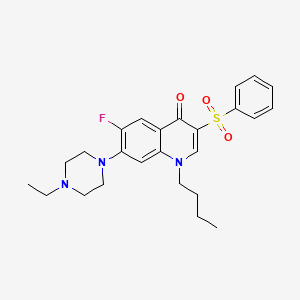
![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)
